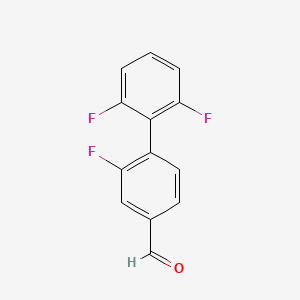

4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde” is likely a fluorinated aromatic compound. Fluorinated compounds are often used in medicinal chemistry due to their unique properties .

Synthesis Analysis

While specific synthesis methods for “4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde” are not available, similar compounds are often synthesized through methods such as oxidative polymerization .Molecular Structure Analysis

The molecular structure of “4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde” would likely involve aromatic rings (due to the presence of phenyl groups) and fluorine substitutions .Wissenschaftliche Forschungsanwendungen

Conformational Analysis and Molecular Structure:

- Abraham et al. (1997) conducted a conformational analysis of various fluoro- and trifluoromethyl-benzaldehydes, including 2-fluorobenzaldehyde, which is structurally similar to 4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde. They utilized an improved lanthanide induced shift (LIS) technique to investigate conformational isomerism in these molecules, providing insights into their geometries and energies in different solvents (Abraham, R. J., Angioloni, S., Edgar, M., & Sancassan, F., 1997).

- Samdal et al. (1997) determined the molecular structure of 4-fluorobenzaldehyde using a joint analysis of gas electron diffraction data, microwave spectroscopy, and ab initio calculations. This research contributes to understanding the structural characteristics of related fluorobenzaldehydes (Samdal, S., Strand, T. G., Tafipolsky, M., Vilkov, L., Popik, M., & Volden, H., 1997).

Synthesis and Characterization:

- Yoshida and Kimura (1988) explored a convenient synthesis method for various fluorobenzaldehydes, including 4-fluorobenzaldehyde, from chlorobenzaldehydes using potassium fluoride, which could be applied to synthesize derivatives of 4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde (Yoshida, Y., & Kimura, Y., 1988).

- Pan (2010) reported the synthesis of a compound from 2-nitroacetphenone and 4-fluorobenzaldehyde, providing a model for similar reactions involving 4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde (Pan, Z.-f., 2010).

Applications in Antioxidant and Anticancer Research:

- Lawrence et al. (2003) synthesized a series of fluorinated benzaldehydes and studied their potential as anticancer agents, highlighting the medicinal chemistry applications of these compounds (Lawrence, N., Hepworth, L., Rennison, D., McGown, A., & Hadfield, J., 2003).

- El Nezhawy et al. (2009) used 4-fluorobenzaldehyde to prepare thiazolidin-4-one derivatives with promising antioxidant activity, suggesting the potential of 4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde in similar applications (El Nezhawy, A. O. H., Ramla, M., Khalifa, N., & Abdulla, M. M., 2009).

Material Science and Polymer Research:

- Hafeez et al. (2019) synthesized bis-aldehyde monomers using 4-fluorobenzaldehyde and investigated their conductive properties, which might inform research on electronic applications of related fluorobenzaldehydes (Hafeez, A., Akhter, Z., Gallagher, J., Khan, N., Gul, A., & Shah, F. U., 2019).

- Li et al. (2016) utilized 4-fluorobenzaldehyde in the synthesis of microporous polyaminals for carbon dioxide adsorption, demonstrating its potential in environmental applications (Li, G., Zhang, B., & Wang, Z., 2016).

Eigenschaften

IUPAC Name |

4-(2,6-difluorophenyl)-3-fluorobenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F3O/c14-10-2-1-3-11(15)13(10)9-5-4-8(7-17)6-12(9)16/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNXCZAXSVNIHFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C2=C(C=C(C=C2)C=O)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3,5-Difluorophenyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1405940.png)

![4-[3-(Propan-2-yloxy)phenyl]benzaldehyde](/img/structure/B1405945.png)